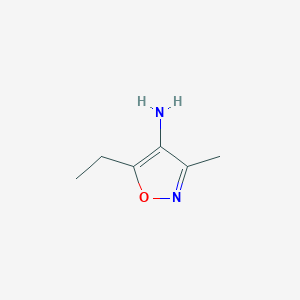5-Ethyl-3-methylisoxazol-4-amine
CAS No.:
Cat. No.: VC15815935
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10N2O |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | 5-ethyl-3-methyl-1,2-oxazol-4-amine |
| Standard InChI | InChI=1S/C6H10N2O/c1-3-5-6(7)4(2)8-9-5/h3,7H2,1-2H3 |
| Standard InChI Key | YBGHRYALKWEVHX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=NO1)C)N |
Introduction
Structural Characteristics and Molecular Geometry
Isoxazole derivatives exhibit planar geometries due to aromatic stabilization, a feature confirmed by X-ray crystallography in compounds like methyl 4-amino-3-methoxyisoxazole-5-carboxylate (r.m.s. deviation = 0.029 Å for non-hydrogen atoms) . For 5-ethyl-3-methylisoxazol-4-amine:
-
Substituent effects: The ethyl group at position 5 introduces steric bulk compared to smaller substituents like methoxy or methyl groups observed in other analogs . This may influence intermolecular interactions and crystal packing.
-
Hydrogen-bonding capacity: The amine group at position 4 enables N–H⋯O/N hydrogen bonding, similar to the intramolecular interactions stabilizing planar conformations in ethyl 5-amino-3-methylisoxazole-4-carboxylate .
-
Electronic distribution: Methyl and ethyl substituents at positions 3 and 5 create an electron-donating environment, potentially altering reactivity at the amine position compared to electron-withdrawing group-containing analogs .
Comparative analysis with 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid shows that substituent dihedral angles typically range between 5°–45° relative to the isoxazole plane , suggesting moderate conjugation between the amine and heterocyclic ring in 5-ethyl-3-methylisoxazol-4-amine.
Synthetic Methodologies
Nitro Group Reduction
A validated route for aminoisoxazole synthesis involves catalytic hydrogenation of nitro precursors, as demonstrated in the preparation of methyl 4-amino-3-methoxyisoxazole-5-carboxylate using H₂/Pd/C in acetic acid . Applying this methodology:
-
Precursor synthesis: 5-Ethyl-3-methyl-4-nitroisoxazole could be synthesized via cyclocondensation of ethyl nitroacetate with appropriate β-diketones.
-
Reduction conditions: Pd/C (10% w/w) in glacial acetic acid at 50°C for 2 hours achieved 83% yield in analogous systems .
-
Purification: Silica gel chromatography (DCM/EtOAc gradient) effectively isolates the amine product, with ninhydrin staining confirming primary amine presence .
Multi-Component Reactions (MCRs)
The WEOFPA/glycerol-mediated synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones demonstrates the viability of green chemistry approaches . Adapting this for 5-ethyl-3-methylisoxazol-4-amine:
| Component | Role | Example Quantity |
|---|---|---|
| Ethyl acetoacetate | β-Keto ester | 5 mmol |
| Hydroxylamine HCl | Cyclizing agent | 5.5 mmol |
| Aldehyde derivative | Ethyl group precursor | 6 mmol |
| WEOFPA/glycerol | Eutectic solvent (5:0.4 mL) | 5.4 mL |
Reaction at 80°C for 4–6 hours could theoretically yield the target compound, though optimization would be required for the specific ethyl substitution pattern .
Physicochemical Properties
Predicted characteristics based on structural analogs:
Table 1: Comparative Physicochemical Data
The increased lipophilicity (logP) compared to methoxy-substituted analogs suggests enhanced membrane permeability, a critical factor for biological activity .
Biological Activity and Applications
Antimicrobial Applications
Pyridine-sulfonamide-isoxazole hybrids demonstrate MIC values ≤25 µg/mL against Candida albicans . While 5-ethyl-3-methylisoxazol-4-amine lacks the sulfonamide moiety, its amine group could similarly interact with fungal lanosterol 14α-demethylase through hydrogen bonding .
Future Research Directions
-
Crystallographic studies: Single-crystal X-ray diffraction to confirm hydrogen-bonding patterns and intermolecular interactions.
-
Structure-activity optimization: Introducing electron-withdrawing groups at position 4 to modulate amine reactivity.
-
Green synthesis: Adapting WEOFPA/glycerol solvent systems to improve atom economy and reduce waste generation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume